molecular formula C8H9NO4 B1590486 Dimethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 2818-07-7

Dimethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1590486
CAS No.: 2818-07-7
M. Wt: 183.16 g/mol
InChI Key: QQPMGRCCMQUJJA-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound with the molecular formula C8H9NO4. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of pyrrole with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide. This reaction produces the related N-ethyl carboxylate pyrrole, which is then reacted with hydrazine hydrate in ethanol to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid, while reduction can produce various reduced pyrrole derivatives .

Scientific Research Applications

Dimethyl 1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Dimethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Dimethyl 1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMGRCCMQUJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487801
Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-07-7
Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Knorr pyrrole reaction in the context of Dimethyl 1H-pyrrole-2,4-dicarboxylate?

A1: The Knorr pyrrole reaction is a fundamental synthetic route to pyrrole derivatives, including this compound. This reaction typically involves the condensation of an α-amino ketone with a compound containing an activated methylene group. In the synthesis of the antitumor agent Sunitinib malate, the Knorr pyrrole reaction is employed to produce 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from tert-butyl acetoacetate. [] This highlights the importance of the Knorr pyrrole reaction in constructing the core pyrrole structure found in various biologically active compounds.

Q2: How does the structure of this compound derivatives influence their crystal packing?

A2: Studies on this compound derivatives reveal that the substituents on the pyrrole ring significantly influence their crystal packing arrangements. For instance, in the crystal structure of 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the molecules are linked into centrosymmetric dimers via N—H⋯O hydrogen bonds, forming an R22(10) ring motif. [] Similar hydrogen bonding patterns, resulting in the same R22(10) ring motif, are observed in the crystal structure of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [] This suggests that the presence of bulky tert-butyl groups does not disrupt the hydrogen bonding interactions; instead, they contribute to the overall crystal packing arrangement.

Q3: Can you describe a specific example where understanding the reactivity of this compound was crucial for synthesizing a complex molecule?

A3: In the synthesis of Sunitinib malate, a multi-step process is employed, with this compound serving as a key intermediate. [] The synthesis involves several transformations of this intermediate, including decarboxylation, Vilsmeier formylation, and hydrolysis, ultimately leading to the formation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This compound then undergoes a one-pot reaction to yield Sunitinib. This example underscores the significance of understanding the reactivity of this compound derivatives in designing and executing successful synthetic routes to complex molecules, particularly in medicinal chemistry.

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